![molecular formula C11H12N2O2 B1397159 Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359657-01-4](/img/structure/B1397159.png)
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a methyl group at the 6-position and an ethyl ester at the 3-position. This structure serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules. Its methyl substituent influences steric and electronic properties, impacting reactivity and interactions with biological targets. For instance, derivatives of this scaffold have been explored for antimycobacterial activity () and as PI3K inhibitors (). The compound’s synthetic versatility allows for modifications at various positions, enabling the development of analogs with tailored pharmacological profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Applications
Building Block in Synthesis:
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is utilized as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution.
Chemical Reactions:
- Oxidation: The compound can undergo oxidation to introduce functional groups. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: It can be reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify functional groups.
- Substitution: Reactions with halogens and nucleophiles can replace functional groups, expanding the compound's utility in synthetic chemistry.
Reaction Type | Common Reagents | Purpose |
---|---|---|
Oxidation | KMnO4, CrO3 | Introduce oxygen-containing groups |
Reduction | NaBH4, LiAlH4 | Modify functional groups |
Substitution | Halogens, Nucleophiles | Replace functional groups |
Biological Applications
Antimicrobial Properties:
Research has indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by targeting specific enzymes critical for bacterial cell function.
Anticancer Potential:
The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines by modulating key signaling pathways involved in tumor growth.
Case Study: Anti-Tuberculosis Activity
A notable study highlighted the compound's potential as an anti-tuberculosis agent. High-throughput screening identified it as a potent inhibitor of Mycobacterium tuberculosis (Mtb), with a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain. This positions it as a promising candidate for further development against multidrug-resistant tuberculosis (MDR-TB) .
Medicinal Applications
Drug Development:
this compound is being explored as a potential drug candidate for various diseases. Its ability to inhibit specific biological targets makes it a valuable compound in the development of new therapeutic agents.
Mechanism of Action:
The compound interacts with specific molecular targets such as c-MET kinases, which are implicated in carcinogenesis. By inhibiting these targets, it may offer therapeutic benefits in oncology .
Industrial Applications
Material Development:
In industrial settings, this compound is used in the synthesis of new materials and as a catalyst in various chemical reactions. Its unique properties allow for the enhancement of reaction efficiencies and product yields.
Green Chemistry Initiatives:
The compound's synthesis can be optimized using green chemistry principles, such as employing environmentally benign solvents and catalysts to minimize waste and enhance sustainability .
Mechanism of Action
The mechanism of action of ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For example, in the context of its antimicrobial activity, it may inhibit the function of essential enzymes in the bacterial cell, leading to cell death. The exact molecular pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate with structurally analogous compounds:
Table 1: Substituent Effects on Key Properties
Physicochemical Properties
- NMR Spectroscopy : Substituent position significantly affects NMR shifts. For example, ethyl 2-methyl-6-phenylimidazo[1,2-a]pyridine-3-carboxylate shows distinct aromatic proton shifts (δ 7.2–8.1) compared to its 7-phenyl analog (), reflecting electronic differences.
Biological Activity
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate (EMIP) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biochemical properties, mechanisms of action, and relevant case studies associated with EMIP.
Chemical Structure and Properties
EMIP is characterized by its imidazo and pyridine rings, with a molecular formula of C₉H₈N₂O₂. The presence of nitrogen atoms within its structure enhances its reactivity and interaction with biomolecules. Its unique structural features allow it to participate in various biochemical reactions, making it a valuable compound for research.
Antimicrobial Properties
Research indicates that EMIP exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interfering with essential cellular processes. For instance, EMIP can inhibit bacterial enzymes critical for cell division, leading to cell death.
Anticancer Activity
EMIP is also being investigated for its potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cells through several mechanisms:
- DNA Interaction : EMIP can bind to DNA, leading to mutations that may contribute to carcinogenesis. This interaction is facilitated by the nitrogen atoms in its structure, which enhance binding affinity to nucleic acids.
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression, such as c-MET kinases, which play a role in tumor growth and metastasis .
The mechanisms through which EMIP exerts its biological effects are multifaceted:
- Enzyme Inhibition : EMIP interacts with various enzymes, preventing substrate binding and subsequent catalysis. This inhibition can disrupt metabolic pathways essential for microbial survival and cancer cell proliferation .
- Cell Signaling Modulation : By modulating key signaling pathways involved in cell growth and apoptosis, EMIP influences gene expression and cellular metabolism .
Research Findings and Case Studies
Several studies have provided insights into the biological activity of EMIP:
Applications in Scientific Research
EMIP serves as a versatile compound in various research domains:
- Pharmaceutical Development : It is being explored as a lead compound for developing new antimicrobial and anticancer drugs.
- Biochemical Research : Researchers utilize EMIP to study enzyme interactions and cellular responses to drug treatment.
- Material Science : Its unique chemical properties make it suitable for developing advanced materials with specific functionalities.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate, and how can reaction parameters be adjusted to maximize yield and purity?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a catalytic Lewis acid (e.g., AlCl₃ or FeCl₃) under anhydrous conditions. Key parameters include:
- Temperature : Maintain 80–100°C to ensure complete conversion while avoiding side reactions.
- Solvent : Use dichloromethane or acetonitrile for homogeneous mixing.
- Substrate ratio : A 1:1.2 molar ratio of imidazo[1,2-a]pyridine to acylating agent minimizes by-products .
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regioselective acylation at the C-3 position (e.g., carbonyl resonance at ~165 ppm in ¹³C NMR) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 231.09 for C₁₁H₁₀N₂O₂) with <2 ppm error .
- IR Spectroscopy : Identify ester carbonyl stretches (~1720 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
Q. How can researchers mitigate by-product formation during synthesis?
- Methodological Answer :
- Optimized stoichiometry : Use a slight excess (1.2 equiv) of the acylating agent.
- Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation.
- TLC monitoring : Track reaction progress to terminate before side reactions dominate .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound derivatives (e.g., HS-173) in inhibiting PI3K/Akt signaling?
- Methodological Answer : HS-173, a derivative, binds to the ATP-binding pocket of PI3Kα (IC₅₀ = 6.2 nM), blocking Akt phosphorylation. Key validation steps include:
- In vitro kinase assays : Measure PI3K activity using ADP-Glo™ kits.
- Western blotting : Quantify phospho-Akt (Ser473) reduction in hepatic stellate cells (HSCs) treated with HS-173 (10–20 µM) .
- Apoptosis assays : Use Annexin V/PI staining to confirm HS-173-induced HSC apoptosis .
Q. How can contradictory efficacy data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Strategies include:
- Dose optimization : In vivo studies require higher doses (e.g., 10 mg/kg HS-173 in mice) due to rapid clearance.
- Solubility enhancement : Use DPBS:PEG400:DMSO (4:5:1) for in vivo administration to improve bioavailability .
- Tissue distribution studies : LC-MS/MS analysis of liver homogenates confirms target engagement .
Q. What computational methods support the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO energies) to guide substitutions at the C-6 methyl group for improved binding .
- Molecular docking : Simulate interactions with PI3Kα (PDB: 4L23) to prioritize derivatives with lower binding energies .
Q. How do structural modifications (e.g., sulfonamide or trifluoromethyl groups) impact the compound’s pharmacological profile?
- Methodological Answer :
- SAR studies : Introduce substituents at C-6 (e.g., phenylsulfonamide in HS-173) to enhance PI3Kα selectivity.
- LogP measurements : Assess lipophilicity (e.g., LogP = 2.8 for HS-173) to balance membrane permeability and solubility .
- In vitro cytotoxicity : Screen derivatives against non-target cells (e.g., LO2 hepatocytes) to confirm selectivity .
Q. Data Contradiction Analysis
Q. How should researchers address variability in anti-fibrotic efficacy across different derivatives?
- Methodological Answer :
- Dose-response curves : Compare EC₅₀ values for fibrotic markers (e.g., α-SMA, collagen-I) in primary HSCs vs. immortalized lines .
- Metabolic stability assays : Use liver microsomes to identify derivatives prone to rapid cytochrome P450 degradation .
Q. Experimental Design Considerations
Q. What in vivo models are most appropriate for evaluating the compound’s anti-cancer potential?
- Methodological Answer :
Properties
IUPAC Name |
ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-12-10-5-4-8(2)7-13(9)10/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJAAVUYXHVADY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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